Cas no 133467-01-3 (Methyl (tert-butoxycarbonyl)-D-leucinate)

Methyl (tert-butoxycarbonyl)-D-leucinate Chemical and Physical Properties
Names and Identifiers
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- N-(tert-butoxycarbonyl)-D-leucinate
- Boc-D-Leu-OMe
- BOC-D-LEUCINE METHYL ESTER
- METHYL BOC-D-LEUCINATE
- N-TERT-BUTOXYCARBONYL-D-LEUCINE METHYL ESTER
- N-ALPHA-T-BUTOXYCARBONYL-D-LEUCINE METHYL ESTER
- Methyl (tert-butoxycarbonyl)-D-leucinate
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- MDL: MFCD11041224
Computed Properties
- Exact Mass: 245.16300
Experimental Properties
- PSA: 64.63000
- LogP: 2.48970
Methyl (tert-butoxycarbonyl)-D-leucinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B95980-10g |
Methyl (tert-butoxycarbonyl)-D-leucinate |
133467-01-3 | 97% | 10g |
¥59.0 | 2024-07-18 | |
TRC | B659008-500mg |
Boc-D-Leu-OMe |
133467-01-3 | 500mg |
$ 80.00 | 2022-06-07 | ||
MedChemExpress | HY-W039180-10g |
Methyl (tert-butoxycarbonyl)-D-leucinate |
133467-01-3 | 10g |
¥320 | 2024-04-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KV511-20g |
Methyl (tert-butoxycarbonyl)-D-leucinate |
133467-01-3 | 97% | 20g |
392.0CNY | 2021-07-12 | |
Chemenu | CM248895-10g |
Boc-D-Leu-OMe |
133467-01-3 | 97% | 10g |
$153 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B95980-1g |
Methyl (tert-butoxycarbonyl)-D-leucinate |
133467-01-3 | 97% | 1g |
¥21.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B95980-100g |
Methyl (tert-butoxycarbonyl)-D-leucinate |
133467-01-3 | 97% | 100g |
¥570.0 | 2024-07-18 | |
Chemenu | CM248895-100g |
Boc-D-Leu-OMe |
133467-01-3 | 97% | 100g |
$785 | 2024-08-02 | |
MedChemExpress | HY-W039180-5g |
Methyl (tert-butoxycarbonyl)-D-leucinate |
133467-01-3 | 5g |
¥200 | 2024-04-20 | ||
Chemenu | CM248895-25g |
Boc-D-Leu-OMe |
133467-01-3 | 97% | 25g |
$262 | 2024-08-02 |
Methyl (tert-butoxycarbonyl)-D-leucinate Related Literature
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on Methyl (tert-butoxycarbonyl)-D-leucinate
Methyl (tert-butoxycarbonyl)-D-leucinate (CAS No. 133467-01-3): A Comprehensive Overview
The compound Methyl (tert-butoxycarbonyl)-D-leucinate (CAS No. 133467-01-3) is a significant molecule in the field of organic chemistry, particularly in peptide synthesis and protective group strategies. This compound is widely recognized for its role as a protecting agent for amino groups, enabling precise control during complex molecular constructions. The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide chemistry, offering stability and ease of removal under specific conditions. Recent advancements in its application have further solidified its importance in modern synthetic methodologies.
Structurally, Methyl (tert-butoxycarbonyl)-D-leucinate consists of a tert-butoxycarbonyl group attached to a D-leucine residue, which is further esterified with a methyl group. This configuration makes it an ideal precursor for generating Boc-protected amino acids. The stereochemistry at the leucine center ensures compatibility with enantioselective synthesis, a critical factor in drug discovery and natural product synthesis. Researchers have recently explored its utility in asymmetric catalysis, leveraging its stereochemical integrity to achieve high enantiomeric excess in challenging reactions.
One of the most notable applications of Methyl (tert-butoxycarbonyl)-D-leucinate is in the solid-phase synthesis of peptides. The Boc group's compatibility with Merrifield resin has made it a standard choice for constructing peptides with high fidelity. Recent studies have demonstrated its effectiveness in synthesizing bioactive peptides, including those with complex secondary structures such as helices and beta-sheets. These advancements underscore the compound's versatility and continued relevance in contemporary research.
Moreover, the use of Methyl (tert-butoxycarbonyl)-D-leucinate extends beyond peptide synthesis into other areas of organic chemistry. Its role as a building block in the construction of biologically active molecules has been well-documented. For instance, researchers have employed it in the synthesis of non-canonical amino acids and unnatural peptides, expanding the scope of accessible chemical space. The ability to readily introduce the Boc group into diverse molecular frameworks has made it an indispensable tool in medicinal chemistry.
Recent breakthroughs in green chemistry have also highlighted the environmental benefits of using Methyl (tert-butoxycarbonyl)-D-leucinate. Its mild cleavage conditions under acidic or enzymatic treatment reduce waste generation and improve process sustainability. This aligns with current industry trends toward eco-friendly synthetic practices, making it an attractive option for large-scale applications.
In summary, Methyl (tert-butoxycarbonyl)-D-leucinate (CAS No. 133467-01-3) remains a pivotal compound in organic synthesis, offering unparalleled utility across multiple disciplines. Its adaptability to evolving synthetic challenges and alignment with sustainable practices ensure its enduring significance in both academic and industrial settings.
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